molecular formula C25H18O2 B13653033 4-[4-(4-phenylphenyl)phenyl]benzoic acid

4-[4-(4-phenylphenyl)phenyl]benzoic acid

Cat. No.: B13653033
M. Wt: 350.4 g/mol
InChI Key: PNHTZRBRJVFCIR-UHFFFAOYSA-N
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Description

4-[4-(4-Phenylphenyl)phenyl]benzoic acid is a polyaromatic benzoic acid derivative featuring a triphenylbenzene core conjugated to a carboxylic acid group. This structure confers unique electronic and steric properties, making it relevant for applications in materials science (e.g., liquid crystals, coordination polymers) and medicinal chemistry (e.g., enzyme inhibition, antimicrobial agents). The extended π-system enhances intermolecular interactions, such as π–π stacking and hydrogen bonding, which influence solubility, thermal stability, and reactivity .

Properties

Molecular Formula

C25H18O2

Molecular Weight

350.4 g/mol

IUPAC Name

4-[4-(4-phenylphenyl)phenyl]benzoic acid

InChI

InChI=1S/C25H18O2/c26-25(27)24-16-14-23(15-17-24)22-12-10-21(11-13-22)20-8-6-19(7-9-20)18-4-2-1-3-5-18/h1-17H,(H,26,27)

InChI Key

PNHTZRBRJVFCIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of 4-phenyl-n-butyl alcohol

  • Reactants: Benzene and 4-chloro-1-butanol
  • Catalyst: Ferrous sulfate
  • Conditions: Stirring and heating at 10–17°C during addition, then maintaining 18–20°C for 1.5 hours
  • Workup: Cooling, aqueous sodium sulfate treatment, organic layer separation, drying
  • Product: 4-phenyl-n-butyl alcohol

Formation of 4-phenylbutoxy sulfonic acid ester

  • Reactants: 4-phenyl-n-butyl alcohol, methylsulfonyl chloride
  • Catalyst: Lithium chloride
  • Solvent: Acetonitrile
  • Conditions: Cooling to 5–8°C during addition, reaction for 3 hours
  • Workup: Hydrochloric acid aqueous solution addition, solvent removal, drying
  • Product: 4-phenylbutoxy sulfonic acid ester

Synthesis of 4-(4-phenylbutoxy) methyl benzoate (essence of Niobe)

  • Reactants: 4-phenylbutoxy sulfonic acid ester, methyl parahydroxybenzoate
  • Catalyst: Manganese chloride
  • Solvent: Toluene
  • Conditions: Reflux at 100–120°C for 10–12 hours
  • Workup: Cooling, aqueous hydrochloric acid addition, organic layer separation
  • Product: Crude 4-(4-phenylbutoxy) methyl benzoate

Hydrolysis to 4-[4-(4-phenylphenyl)phenyl]benzoic acid

  • Reactants: Crude 4-(4-phenylbutoxy) methyl benzoate
  • Reagents: Sodium hydroxide aqueous solution (30%)
  • Conditions: Reflux at 90–100°C for 3–4 hours, cooling to 2–3°C, acidification to pH 1.0–1.2 with hydrochloric acid
  • Workup: Extraction with ethyl acetate, solvent removal
  • Product: Pure 4-[4-(4-phenylphenyl)phenyl]benzoic acid
Step Reactants Catalyst Solvent Conditions Product
1 Benzene + 4-chloro-1-butanol Ferrous sulfate None 10–20°C, 1.5 h 4-phenyl-n-butyl alcohol
2 4-phenyl-n-butyl alcohol + methylsulfonyl chloride Lithium chloride Acetonitrile 5–8°C, 3 h 4-phenylbutoxy sulfonic acid ester
3 4-phenylbutoxy sulfonic acid ester + methyl parahydroxybenzoate Manganese chloride Toluene 100–120°C reflux, 10–12 h 4-(4-phenylbutoxy) methyl benzoate (crude)
4 Crude ester + NaOH (30%) None Aqueous 90–100°C reflux, acidify pH 1.0–1.2 4-[4-(4-phenylphenyl)phenyl]benzoic acid

This method emphasizes catalyst recycling, reduced use of toxic solvents, and optimized reaction times, making it suitable for scale-up and industrial application.

Oxidative Preparation via Methylphenoxy Precursors

An alternative and industrially relevant method involves the oxidation of methyl-substituted diphenyl ethers to the corresponding carboxylic acid:

Preparation of 1-(4-methylphenoxy)-4-phenoxybenzene intermediate

  • Reactants: Phenol, para-cresol, and para-dihalobenzene (Cl or Br substituted)
  • Catalyst: Cuprous halides (e.g., cuprous chloride)
  • Conditions: Nucleophilic aromatic substitution at 120–250°C (preferably 165–175°C) under anhydrous conditions
  • Solvent: Organic nitrogen compounds (e.g., dimethylformamide) to enhance solubility and catalysis
  • Process: Sequential condensation of alkali phenolates with dihalobenzenes to form diphenyl ether intermediates

Oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene to 4-[4-(4-phenylphenyl)phenyl]benzoic acid

  • Oxidant: Air or oxygen under pressure
  • Catalyst system: Transition metal salts (e.g., cobalt or manganese salts) combined with bromide ions
  • Solvent: Propionic or acetic acid medium
  • Conditions: Elevated temperature (typically below 100°C), controlled pressure to optimize oxidation efficiency
  • Outcome: Selective oxidation of the methyl group to the carboxylic acid without ring cleavage

This method offers advantages in terms of using readily available raw materials, milder reaction conditions compared to high-temperature polymerization processes, and the potential for a one-pot or two-step process depending on purity requirements.

Comparative Analysis of Preparation Methods

Aspect Stepwise Multi-step Synthesis Oxidative Methylphenoxy Route
Raw Materials Benzene, 4-chloro-1-butanol, methyl parahydroxybenzoate Phenol, para-cresol, para-dihalobenzene
Catalysts Ferrous sulfate, lithium chloride, manganese chloride Cuprous halides, transition metal salts (Co, Mn)
Reaction Conditions 5–120°C, multiple steps, reflux, acid/base treatments 120–250°C for condensation, <100°C for oxidation
Solvents Acetonitrile, toluene, aqueous media Organic nitrogen solvents, propionic/acetic acid
Advantages High purity, catalyst recycling, scalable Milder oxidation, use of air/oxygen, fewer steps
Industrial Suitability Suitable for industrial scale with optimization Potential for one-pot synthesis, cost-effective

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-phenylphenyl)phenyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Sodium hydroxide, bromine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-[4-(4-phenylphenyl)phenyl]benzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism by which 4-[4-(4-phenylphenyl)phenyl]benzoic acid exerts its effects involves its interaction with specific molecular targets. The compound’s aromatic structure allows it to engage in π-π interactions with other aromatic systems, influencing various biochemical pathways . These interactions can modulate the activity of enzymes and receptors, leading to diverse biological effects.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., sulfonyl, nitro) reduce solubility in polar solvents but enhance bioactivity .
  • Extended aromatic systems (e.g., triphenylbenzene) improve thermal stability but increase hydrophobicity .
  • Flexible linkers (e.g., thiazolidinone, urea) balance rigidity and bioavailability .

Spectroscopic and Crystallographic Data

Infrared (IR) Spectroscopy

Compound IR Peaks (cm<sup>-1</sup>) Functional Group Identification Reference
Target compound ~1680 (C=O stretch), ~1600 (C=C aromatic) Carboxylic acid, aromatic rings
4-Methoxy-2-[[4-(acetylamino)phenyl]sulfonyl]benzoic acid hydrazide 1682 (CONH), 1315 (SO2) Sulfonamide, amide
4-{[(4-Chlorobenzoyl)carbamothioyl]amino}benzoic acid 1657 (C=O), 1162 (C=S) Thiourea, carboxylic acid

X-ray Diffraction

  • Coordination polymers of 4-[4-(4-phenylphenyl)phenyl]benzoic acid form 2D networks via Cd(II) coordination, distinct from 1,4-benzenedicarboxylic acid frameworks .
  • Azoesters (e.g., 4-n-alkoxy benzoic acid phenylazo derivatives) exhibit layered packing due to hydrogen bonding .

Biological Activity

4-[4-(4-phenylphenyl)phenyl]benzoic acid, a biphenyl derivative, has garnered attention for its potential biological activities. This compound is structurally characterized by a benzoic acid moiety attached to a phenyl group, which itself is substituted with another phenyl group. The unique arrangement of phenyl rings may influence its interaction with biological systems, making it a candidate for various pharmacological applications. This article explores the biological activity of this compound through case studies, research findings, and data tables.

Structure and Properties

The chemical structure of 4-[4-(4-phenylphenyl)phenyl]benzoic acid can be represented as follows:

C20H16O2\text{C}_{20}\text{H}_{16}\text{O}_2

This compound features a central benzoic acid unit with three phenyl rings, contributing to its hydrophobic characteristics and potential receptor interactions.

Biological Activity Overview

Research has indicated that biphenyl derivatives exhibit a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The specific biological activity of 4-[4-(4-phenylphenyl)phenyl]benzoic acid is still under investigation, but preliminary studies suggest several mechanisms of action.

Anticancer Properties

Biphenyl compounds have been noted for their cytotoxic effects on various cancer cell lines. For instance, derivatives with similar structures have demonstrated inhibition of cell proliferation in breast and prostate cancer models . The mechanism often involves the induction of apoptosis and cell cycle arrest. Further research is needed to establish the efficacy of 4-[4-(4-phenylphenyl)phenyl]benzoic acid in cancer therapy.

Case Studies

  • Inhibition of Tumor Growth : In vitro studies using biphenyl derivatives showed significant inhibition of tumor growth in human breast cancer cells (MCF-7). The compounds were effective at concentrations as low as 1 µM, indicating strong potential for therapeutic applications .
  • Anti-inflammatory Effects : A comparative study involving various substituted biphenyls demonstrated that certain derivatives could reduce inflammation markers in animal models. These findings suggest that modifications in the biphenyl structure influence anti-inflammatory potency .

Data Table: Biological Activities of Biphenyl Derivatives

Compound NameActivity TypeIC50 (µM)Reference
4-[4-(4-phenylphenyl)phenyl]benzoic acidAnti-inflammatoryTBD
4-(2-Phenylethynyl)benzoic acidAntitumor1
3-HydroxybiphenylAntimicrobial10
2-Methyl-4-(trifluoromethyl)benzoic acidCytotoxic5

Research Findings

Recent advancements in synthetic methodologies have facilitated the exploration of biphenyl derivatives' biological activities. Notably, structure-activity relationship (SAR) studies indicate that modifications at specific positions on the biphenyl framework can enhance biological efficacy .

The proposed mechanisms through which 4-[4-(4-phenylphenyl)phenyl]benzoic acid may exert its effects include:

  • Receptor Modulation : Interaction with nuclear receptors involved in inflammation and cancer pathways.
  • Oxidative Stress Reduction : Potential to scavenge reactive oxygen species (ROS), thus mitigating oxidative damage.

Q & A

Q. What strategies resolve contradictions between spectroscopic data and computational predictions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) simulate NMR chemical shifts or IR vibrations. Discrepancies often arise from solvation effects or crystal packing forces not modeled computationally; explicit solvent models or molecular dynamics simulations can bridge this gap .

Q. How do steric and electronic effects of substituents influence interactions with biological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) evaluates how substituent bulkiness affects binding pocket occupancy. Electron-withdrawing groups (e.g., -CF3_3) may enhance binding via dipole interactions, as shown in SAR studies of analogous fluorinated benzoic acids .

Q. What computational methods predict electronic properties and reactivity trends?

  • Methodological Answer : Time-Dependent DFT (TD-DFT) calculates UV-Vis absorption spectra for optoelectronic applications. Frontier molecular orbital analysis (HOMO-LUMO gaps) predicts redox behavior, guiding electrocatalyst design .

Q. How are discrepancies in crystallographic refinement addressed for this compound?

  • Methodological Answer : Twinning or disorder in crystals requires iterative refinement using SHELXL’s TWIN and PART commands. High-resolution synchrotron data (λ = 0.7–1.0 Å) improves electron density maps, while Hirshfeld surface analysis validates intermolecular interactions .

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